2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate

Descripción

Nomenclature and Structural Identification

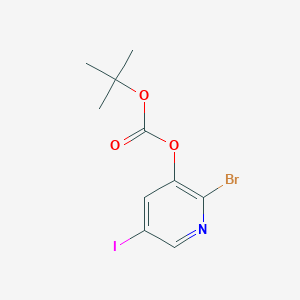

2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate represents a complex heterocyclic compound characterized by precise halogen substitution patterns on a pyridine framework. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, designating the compound as tert-butyl (2-bromo-5-iodopyridin-3-yl) carbonate. Alternative nomenclature systems recognize this compound through various descriptive names, including carbonic acid 2-bromo-5-iodo-3-pyridinyl 1,1-dimethylethyl ester, which emphasizes the carbonate ester functionality. The structural complexity emerges from the integration of multiple functional elements: a six-membered aromatic heterocycle containing nitrogen, two distinct halogen substituents positioned at strategic locations, and a bulky tert-butyl carbonate protecting group attached to the hydroxyl-substituted carbon.

The molecular structure exhibits the empirical formula C₁₀H₁₁BrINO₃, with a precisely calculated molecular weight of 400.01 grams per mole. Structural identification through spectroscopic methods reveals the compound exists as a solid at ambient conditions, displaying characteristic absorption patterns consistent with the aromatic pyridine core and carbonate functionality. The compound's molecular architecture can be represented through various chemical notation systems, with the Simplified Molecular Input Line Entry System notation recorded as CC(C)(C)OC(=O)Oc1cc(I)cnc1Br. This notation explicitly defines the connectivity pattern, beginning with the tert-butyl group [CC(C)(C)], proceeding through the carbonate linkage [OC(=O)O], and terminating with the dihalogenated pyridine ring structure [c1cc(I)cnc1Br].

The International Chemical Identifier system provides comprehensive structural encoding through the notation InChI=1S/C10H11BrINO3/c1-10(2,3)16-9(14)15-7-4-6(12)5-13-8(7)11/h4-5H,1-3H3, which explicitly describes atomic connectivity and hydrogen distribution patterns. This systematic encoding enables unambiguous identification across chemical databases and facilitates computational analysis of molecular properties. The InChI Key serves as a condensed identifier, providing a unique hash value that distinguishes this compound from structural isomers and related derivatives.

Chemical Classification and Registry Information

The chemical classification of this compound encompasses multiple categorical frameworks that reflect its diverse structural features and potential applications. Primary classification designates this compound as an organohalide due to the presence of both bromine and iodine substituents, while secondary classification recognizes it as a heterocyclic aromatic compound based on the pyridine core structure. Tertiary classification acknowledges the carbonate ester functionality, positioning the compound within the broader category of protecting group chemistry and synthetic intermediates. The compound demonstrates characteristics typical of electron-deficient aromatic systems, with the halogen substituents contributing to enhanced electrophilicity and unique reactivity patterns.

Registry information establishes definitive identification through multiple international databases and classification systems. The Chemical Abstracts Service has assigned the registry number 1142192-37-7, providing universal recognition within chemical literature and commercial databases. The Molecular Design Limited database recognizes the compound under the identifier MFCD12026757, facilitating access through specialized chemical inventory systems. PubChem integration remains limited for this specific isomer, though related structural variants appear in the database under various compound identification numbers. The European Chemicals Agency maintains records consistent with regulatory requirements for chemical substance identification and potential commercial applications.

Storage and handling classifications reflect the compound's stability characteristics and physical properties. Standard protocols recommend storage temperatures between 2-8 degrees Celsius to maintain chemical integrity and prevent degradation. The compound exhibits classification as a combustible solid under storage class 11, indicating moderate fire hazard potential but manageable safety requirements. Commercial suppliers consistently report purity specifications exceeding 95%, with some preparations achieving analytical grade quality suitable for research applications. Distribution patterns indicate availability through specialized chemical suppliers rather than general laboratory vendors, reflecting the compound's specialized nature and limited production volumes.

Historical Context in Pyridine Chemistry Research

The development of pyridine chemistry traces its origins to fundamental discoveries in heterocyclic aromatic compounds, with significant contributions emerging from 19th-century investigations into coal tar derivatives and synthetic methodologies. Thomas Anderson's pioneering work in 1849 established the foundational understanding of pyridine as a distinct chemical entity, isolated from animal bone pyrolysis products and characterized by its unique aromatic properties. The systematic name "pyridine" derived from the Greek term "pyr" meaning fire, reflecting both its discovery method and flammable characteristics. Subsequent investigations by Wilhelm Körner and James Dewar in the 1870s established the structural relationship between pyridine and benzene, proposing the nitrogen substitution pattern that defines the heterocyclic framework.

The evolution of pyridine synthetic methodology accelerated through the 20th century with the development of specialized reaction protocols and functionalization strategies. Arthur Rudolf Hantzsch's seminal contribution in 1881 introduced the first major synthetic approach to pyridine derivatives, utilizing condensation reactions between β-keto acids, aldehydes, and nitrogen sources. This methodology established precedents for controlled substitution patterns and functional group incorporation that influence contemporary synthetic approaches. The Russian chemist Aleksei Chichibabin's breakthrough in 1924 provided industrial-scale synthetic access to pyridine frameworks, utilizing cost-effective reagents and scalable reaction conditions. These foundational methodologies created the synthetic infrastructure necessary for developing complex pyridine derivatives, including halogenated variants and functionalized analogs.

Carbonate ester chemistry emerged as a significant research area through investigations into protecting group strategies and synthetic intermediate development. Historical patents from the 1950s documented early approaches to pyridine carboxylic acid esterification, addressing challenges associated with basic heterocyclic substrates and acid-catalyzed reaction conditions. These early studies identified complications arising from salt formation between pyridine bases and acidic catalysts, necessitating specialized purification protocols and reaction optimization strategies. The development of tert-butyl carbonate protecting groups provided solutions to these synthetic challenges, offering stability under diverse reaction conditions while maintaining selective deprotection capabilities. Contemporary applications of carbonate-protected pyridine derivatives reflect the culmination of decades of methodological refinement and mechanistic understanding.

The emergence of organohalide chemistry as a specialized field paralleled advances in cross-coupling methodologies and transition metal catalysis. Early investigations into halogenated pyridine derivatives focused on substitution reactions and nucleophilic displacement mechanisms, gradually expanding to encompass palladium-catalyzed coupling reactions and complex molecule construction strategies. The strategic incorporation of multiple halogen substituents, as exemplified by this compound, reflects sophisticated understanding of electronic effects, steric interactions, and reactivity patterns in heterocyclic systems. Modern applications leverage these dihalogenated compounds as versatile building blocks for pharmaceutical synthesis, materials chemistry, and agrochemical development, demonstrating the continued relevance of historical pyridine chemistry discoveries.

Propiedades

IUPAC Name |

(2-bromo-5-iodopyridin-3-yl) tert-butyl carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrINO3/c1-10(2,3)16-9(14)15-7-4-6(12)5-13-8(7)11/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRKKGHFAKXJOJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)OC1=C(N=CC(=C1)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrINO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Halogenation of Pyridine Derivatives

The initial step in the preparation involves selective bromination and iodination of the pyridine ring at specific positions to obtain 2-bromo-5-iodopyridin-3-yl intermediates. This is typically achieved by controlled electrophilic halogenation reactions using reagents such as bromine, iodine monochloride, or iodine reagents in acidic media.

- Starting from 4-amino-2-bromopyridine or related pyridine amines, the compound is treated with iodine monochloride (ICl) in acetic acid at elevated temperature (~75 °C) for several hours to introduce the iodine atom selectively at the 5-position of the pyridine ring.

- After reaction completion, the mixture is subjected to aqueous workup and extraction with ethyl acetate.

- The crude product is purified by silica gel chromatography using ethyl acetate/dichloromethane mixtures as eluents to isolate the desired 2-bromo-5-iodopyridin-3-yl intermediate with yields around 38%.

This halogenation step is critical for obtaining the correct regioisomer for subsequent functionalization.

Introduction of the tert-Butyl Carbonate Group

Following halogenation, the tert-butyl carbonate protecting group is introduced onto the pyridinyl hydroxyl or amino functionality via reaction with di-tert-butyl dicarbonate (Boc2O).

- The halogenated pyridine intermediate is dissolved in an appropriate solvent such as dichloromethane or acetonitrile.

- Triethylamine or another base is added to neutralize the acid generated during the reaction.

- Di-tert-butyl dicarbonate is added dropwise at low temperature (20-35 °C) under stirring.

- The reaction mixture is allowed to proceed at room temperature for 1-2 hours.

- Upon completion, the reaction mixture is purified by column chromatography or crystallization to afford the tert-butyl carbonate derivative in moderate to good yields.

This step protects the reactive site and facilitates further synthetic transformations or applications.

Catalytic and Coupling Reactions for Intermediate Formation

In some synthetic routes, copper-catalyzed amination and palladium-catalyzed coupling reactions are employed to build the pyridine core or modify substituents prior to carbonate formation.

- Copper(I) iodide (CuI) with ligands and bases such as potassium phosphate or sodium acetate in solvents like N,N-dimethylformamide (DMF) at elevated temperatures (90-140 °C) are used to couple piperazine or amine groups onto halogenated pyridines.

- These intermediates can then be treated with di-tert-butyl dicarbonate to form carbamate esters.

Summary Table of Key Preparation Steps

Research Findings and Notes

- The regioselectivity of halogenation is crucial to obtain the correct isomer; iodine monochloride in acetic acid is effective for selective iodination at the 5-position when starting from 2-bromopyridin-3-amine derivatives.

- The tert-butyl carbonate group is introduced under mild conditions using di-tert-butyl dicarbonate, which is a standard reagent for Boc protection, ensuring stability and ease of deprotection if needed.

- Copper-catalyzed amination reactions provide efficient routes to functionalize pyridine rings before carbonate formation, improving overall synthetic flexibility and yield.

- Purification by silica gel chromatography with gradient elution using ethyl acetate and dichloromethane is a reliable method to isolate the target compound and remove regioisomeric impurities.

- Industrial scale synthesis may optimize these steps with respect to reagent equivalents, temperature control, and solvent choice to maximize yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The pyridine ring can be subjected to oxidation or reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form new carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typical.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are used in cross-coupling reactions.

Major Products Formed

The major products depend on the specific reactions. For example, nucleophilic substitution can yield azido or thiol derivatives, while coupling reactions can produce biaryl compounds.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound can be used to create derivatives with potential pharmacological activities. Its ability to undergo various chemical modifications allows for the exploration of new drug candidates.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and advanced materials, including polymers and electronic materials.

Mecanismo De Acción

The mechanism of action of 2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate in chemical reactions involves the activation of the pyridine ring and the halogen atoms. The electron-withdrawing nature of the bromine and iodine atoms makes the pyridine ring more susceptible to nucleophilic attack, facilitating substitution reactions. In coupling reactions, the halogen atoms serve as leaving groups, allowing the formation of new carbon-carbon bonds.

Comparación Con Compuestos Similares

5-Bromo-2-iodopyridin-3-yl tert-Butyl Carbonate (CAS 1087659-20-8)

- Structural Difference : The bromine and iodine substituents are swapped (5-Br, 2-I vs. 2-Br, 5-I in the target compound) ().

- Molecular Formula: C₁₀H₁₁BrINO₃ (identical to the target compound).

- Price : Priced identically at $400/1 g ( vs. ), suggesting similar synthetic complexity.

- Reactivity : Positional isomerism may influence regioselectivity in coupling reactions. For example, steric hindrance from the tert-butyl group at the 3-position could direct cross-coupling to the less hindered 5-iodo position in the target compound, whereas the isomer might favor reactivity at the 2-iodo site.

5-Bromo-2-((Trimethylsilyl)ethynyl)pyridin-3-yl tert-Butyl Carbonate

- Structural Difference : The iodine at position 2 is replaced with a trimethylsilyl (TMS)-protected ethynyl group ().

- Implications : The TMS-ethynyl group enables alkyne-based click chemistry (e.g., Huisgen cycloaddition), diverging from the halogen-mediated reactivity of the target compound. The bulky TMS group may also alter solubility and crystallinity.

Functional Group Variants

N-(2-Bromo-5-iodopyridin-3-yl)pivalamide (CAS 1203498-93-4)

tert-Butyl 5-(4-Methoxyphenyl)-1-methyl-2-oxopyrrolidin-3-yl Carbonate

- Structural Difference: A pyrrolidinone ring replaces the pyridine core ().

- Applications: Used in synthesizing bioactive alkaloids (e.g., codonopsinine). The rigid pyrrolidinone scaffold and methoxyphenyl group introduce distinct conformational and electronic properties compared to the planar pyridine system of the target compound.

Halogen and Substituent Variations

tert-Butyl (2-Bromo-5-Chloro-6-Cyanopyridin-3-yl)carbamate (CAS 488713-28-6)

- Structural Features: Chlorine and cyano groups replace iodine and the carbonate ().

- Polar Surface Area: 75 Ų (vs. ~60 Ų estimated for the target compound), indicating higher polarity due to the cyano group.

- Reactivity: The electron-withdrawing cyano group may enhance electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution.

(5-Bromomethyl-pyridin-2-yl)-carbamic Acid tert-Butyl Ester

- Structural Difference : A bromomethyl group replaces the iodine at position 5 ().

- Utility : The bromomethyl group allows alkylation or nucleophilic displacement reactions, contrasting with the iodide’s role in oxidative addition (e.g., in Pd-catalyzed couplings).

Comparative Analysis of Key Properties

Physical and Chemical Properties

Actividad Biológica

2-Bromo-5-iodopyridin-3-yl tert-butyl carbonate is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with bromine and iodine atoms, along with a tert-butyl carbonate group. This unique structure contributes to its reactivity and potential biological effects.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The specific mechanisms include:

- Target Interaction : The compound may act on specific proteins or enzymes involved in cellular signaling pathways.

- Biochemical Pathways : It could potentially interfere with pathways crucial for cell proliferation or apoptosis, although specific pathways remain to be fully elucidated.

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the pyridine ring and the tert-butyl carbonate moiety can significantly influence potency and selectivity. Research indicates that:

- Substituent Effects : The presence of halogens (bromine and iodine) on the pyridine ring enhances lipophilicity, which may improve membrane permeability.

- Carbonate Group Influence : The tert-butyl carbonate group may facilitate interactions with target proteins through hydrogen bonding or steric effects.

Biological Activity and Case Studies

Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this compound.

Antimicrobial Activity

Research has shown that related pyridine derivatives exhibit antimicrobial properties. For instance, compounds with similar structural features have demonstrated effectiveness against various bacterial strains, suggesting that this compound may possess similar activities.

Anticancer Potential

Preliminary studies indicate that pyridine derivatives can inhibit cancer cell proliferation. A notable study reported that modifications to the pyridine structure led to compounds with significant cytotoxic effects against specific cancer cell lines. This suggests a potential avenue for further exploration of this compound in cancer therapy.

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the primary synthetic routes for preparing 2-bromo-5-iodopyridin-3-yl tert-butyl carbonate?

The synthesis typically involves sequential functionalization of pyridine derivatives. A common approach is the introduction of halogen atoms (Br and I) via electrophilic substitution or metal-catalyzed cross-coupling reactions. The tert-butyl carbonate group is introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) and a catalyst like DMAP. This method follows a Boc protection mechanism, where DMAP activates Boc₂O, enabling nucleophilic attack by the hydroxyl group on the pyridine ring . Optimization of reaction conditions (e.g., solvent choice, temperature) is critical to minimize side reactions, particularly due to the competing reactivity of bromine and iodine substituents.

Q. How can the purity and structural integrity of this compound be validated?

Analytical techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and Boc group integrity.

- Mass Spectrometry (HRMS) : To verify molecular weight and isotopic patterns (Br/I contribute distinct signatures).

- X-ray Crystallography : For unambiguous structural determination; SHELX programs are widely used for refinement .

- HPLC : To assess purity, especially if the compound is intended for catalytic or medicinal chemistry applications.

Q. What are the key stability considerations for storage and handling?

The compound is sensitive to:

- Acidic Conditions : The tert-butyl carbonate group hydrolyzes under acidic environments.

- Light/Temperature : Iodine substituents may lead to degradation under prolonged UV exposure. Store at 0–6°C in inert atmospheres, as recommended for structurally similar halogenated pyridines .

Advanced Research Questions

Q. How do the bromine and iodine substituents influence regioselectivity in cross-coupling reactions?

The iodine atom undergoes faster oxidative addition with palladium catalysts compared to bromine, enabling sequential functionalization. For example:

Sonogashira Coupling : Iodine reacts preferentially with alkynes.

Suzuki-Miyaura Coupling : Bromine can be targeted selectively using tailored catalysts (e.g., Pd(PPh₃)₄ with controlled stoichiometry).

This dual reactivity allows modular synthesis of polysubstituted pyridines, critical for drug discovery .

Q. What strategies mitigate competing side reactions during Boc group introduction?

- Base Selection : Use non-nucleophilic bases (e.g., DIEA) to avoid dehalogenation.

- Catalyst Loading : Limit DMAP to 5–10 mol% to prevent overactivation of Boc₂O, which could lead to carbonate scrambling.

- Solvent Optimization : Anhydrous THF or DMF enhances reaction efficiency, as moisture hydrolyzes Boc₂O .

Q. How does the tert-butyl carbonate group affect crystallization behavior?

The bulky tert-butyl group introduces steric hindrance, often leading to:

- Lower Melting Points : Compared to non-protected analogs.

- Improved Solubility : In non-polar solvents (e.g., hexane), facilitating purification.

- Crystal Packing : X-ray studies of related compounds show that halogen atoms (Br/I) participate in weak intermolecular interactions (e.g., halogen bonding), which can be exploited to design co-crystals .

Methodological Challenges and Data Analysis

Q. How can contradictory NMR data (e.g., unexpected splitting) be resolved?

Contradictions often arise from:

- Dynamic Rotamerism : The tert-butyl group’s free rotation may cause signal splitting at room temperature. Low-temperature NMR (e.g., –40°C) can freeze conformers, simplifying spectra.

- Residual Solvent Peaks : Ensure complete drying; use deuterated solvents with low water content.

- Isotopic Effects : Natural abundance ¹³C satellites from Br/I may overlap with minor impurities. HRMS helps confirm assignments .

Q. What computational tools aid in predicting reactivity and electronic properties?

- DFT Calculations : To map electrostatic potentials and identify reactive sites (e.g., iodine’s higher electrophilicity).

- Molecular Dynamics : Simulate Boc group stability under varying pH/temperature conditions.

- Docking Studies : If the compound is used in medicinal chemistry, assess interactions with biological targets (e.g., enzyme active sites) .

Applications in Complex Molecule Synthesis

Q. How is this compound utilized in multi-step syntheses of pharmaceuticals?

It serves as a versatile intermediate:

- Core Scaffold : For kinase inhibitors (e.g., via Suzuki coupling to introduce aryl groups).

- Protecting Group Strategy : The Boc group is cleaved under mild acidic conditions (e.g., TFA/DCM), enabling downstream functionalization without disrupting halogens .

Q. What are the limitations in scaling up reactions involving this compound?

- Cost of Halogenation : Iodine reagents are expensive; optimize stoichiometry to minimize excess.

- Safety : Bromine/iodine byproducts require careful waste management.

- Purification Challenges : Column chromatography may struggle with similar-polarity impurities; switch to recrystallization or automated flash systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.